molecular formula C18H21N3O4S B2628442 N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 899749-00-9

N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No. B2628442
M. Wt: 375.44
InChI Key: XDRDVMQNTUEOLU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound is a white solid . Its molecular weight is 351.42 . Other physical and chemical properties such as melting point, density, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Investigation

A study by Mamedov et al. (2016) introduces a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can potentially include N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide. This method offers a high yield and operational simplicity, contributing to the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Multinuclear Copper(II) Complexes

Research by Weheabby et al. (2018) discusses the creation of multinuclear copper(II) complexes using compounds like N,N'-bis(2-aminophenyl)oxalamide, which may be structurally related to N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide. These complexes exhibit significant antiferromagnetic exchange interactions, useful in understanding magnetic properties in coordination chemistry (Weheabby et al., 2018).

Structural Analysis of Related Compounds

A study on a similar compound, N-(5-Chloro-2-hydroxyphenyl)-N'-(3-hydroxypropyloxalamide), by Wang et al. (2016), explores its crystal structure and supramolecular assembly, which might provide insights applicable to the structural analysis of N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide (Wang et al., 2016).

Copper-Catalyzed Reactions

Research by Chen et al. (2023) highlights the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide in copper-catalyzed coupling reactions, suggesting potential applications for N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in similar chemical processes (Chen et al., 2023).

properties

IUPAC Name

N'-(2-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-2-14-5-3-4-6-16(14)21-18(23)17(22)20-12-11-13-7-9-15(10-8-13)26(19,24)25/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRDVMQNTUEOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-ethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

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